![molecular formula C13H17N B2855090 1-Phenyl-2-azaspiro[3.4]octane CAS No. 1861773-14-9](/img/structure/B2855090.png)
1-Phenyl-2-azaspiro[3.4]octane
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Overview
Description
“1-Phenyl-2-azaspiro[3.4]octane” is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 187.28 g/mol . The IUPAC name for this compound is 3-phenyl-2-azaspiro[3.4]octane .
Synthesis Analysis
The synthesis of 1-Phenyl-2-azaspiro[3.4]octane and related compounds has been discussed in several papers . One approach involves the annulation of the cyclopentane ring, while the remaining two approaches involve the annulation of the four-membered ring .Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-azaspiro[3.4]octane can be analyzed using various spectroscopic techniques. The relative configuration and preferred conformations can be determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-2-azaspiro[3.4]octane include a molecular weight of 187.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 187.136099547 g/mol, and the monoisotopic mass is also 187.136099547 g/mol .Scientific Research Applications
Asymmetric Synthesis of Nitrogen-Containing Heterocycles
“1-Phenyl-2-azaspiro[3.4]octane” has been used in the asymmetric synthesis of nitrogen-containing heterocycles . These imines are versatile chiral auxiliaries and have been extensively used as electrophiles in a wide range of reactions . The electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon with high diastereoisomeric excess . The free amines obtained after an easy removal of the tert-butanesulfinyl group can be transformed into enantioenriched nitrogen-containing heterocycles .
Facile Synthesis of 2-Azaspiro[3.4]Octane
“1-Phenyl-2-azaspiro[3.4]octane” has been synthesized through an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-2-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-3,6-7,12,14H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVSADJJDHDHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-azaspiro[3.4]octane |
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